molecular formula C10H7NOS B1648504 4-Phenyl-1,3-thiazole-5-carbaldehyde CAS No. 206556-00-5

4-Phenyl-1,3-thiazole-5-carbaldehyde

Cat. No.: B1648504
CAS No.: 206556-00-5
M. Wt: 189.24 g/mol
InChI Key: ZCFVPBKIUPRFQR-UHFFFAOYSA-N
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Description

4-Phenyl-1,3-thiazole-5-carbaldehyde is a chemical building block of significant interest in medicinal chemistry and drug discovery research. It belongs to the 1,3-thiazole class of heterocyclic compounds, which are recognized as privileged scaffolds for the development of new bioactive molecules. The 4-phenyl-1,3-thiazole core has been identified as a promising scaffold for the development of new antileishmanial agents. Research on closely related 4-phenyl-1,3-thiazole-2-amines has demonstrated potent activity against Leishmania amazonensis , a species responsible for the cutaneous form of leishmaniasis, with good selectivity indices in biological assays . This underscores the potential of the 4-phenyl-thiazole structure in searching for new treatments for neglected tropical diseases. Furthermore, the 2-amino-thiazole scaffold is present in compounds with a broad spectrum of reported biological activities, including antiviral, antifungal, antimicrobial, and anti-cancer properties . The aldehyde functional group (-CHO) at the 5-position of this specific compound makes it a versatile synthetic intermediate. It can undergo various reactions, such as condensations and reductions, facilitating its use in the synthesis of more complex molecules for structure-activity relationship (SAR) studies and high-throughput screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by technically qualified individuals, in accordance with all applicable laboratory safety and chemical handling procedures.

Properties

IUPAC Name

4-phenyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-6-9-10(11-7-13-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFVPBKIUPRFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

TEMPO-Catalyzed Oxidation

A widely adopted method involves oxidizing 4-phenyl-5-hydroxymethyl-1,3-thiazole using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium hypochlorite (NaOCl) in a biphasic system.

Procedure ():

  • Substrate : 4-Phenyl-5-hydroxymethyl-1,3-thiazole (50 g, 0.38 mol) dissolved in dichloromethane.
  • Reagents : TEMPO (0.285 g, 0.0018 mol), NaOCl (12.5% w/v, 450 mL).
  • Conditions : Reaction at 0–2°C for 1 hour.
  • Workup : Organic layer separation, washing with brine, and solvent evaporation.
  • Yield : 36–38 g (72–76% yield, purity: 97–98% by HPLC).

Advantages : High selectivity, mild conditions.
Limitations : Requires strict temperature control.

Dess-Martin Periodinane Oxidation

Dess-Martin periodinane (DMP) offers a robust alternative for oxidizing alcohol precursors to aldehydes.

Procedure ():

  • Substrate : (4-Phenyl-1,3-thiazol-5-yl)methanol (4.57 mmol) in dichloromethane.
  • Reagent : Dess-Martin periodinane (9.15 mmol).
  • Conditions : Stirring at room temperature for 3 hours.
  • Workup : Quenching with Na₂S₂O₃/NaHCO₃, extraction, and silica gel chromatography.
  • Yield : 82%.

Advantages : Rapid reaction, high yield.
Limitations : Cost of DMP limits scalability.

Cyclocondensation Followed by Formylation

Thiazole Ring Formation and Subsequent Formylation

A two-step approach synthesizes the thiazole core before introducing the aldehyde group.

Step 1: Cyclocondensation ():

  • Reactants : 2-Aminothiophenol and α-bromoacetophenone.
  • Conditions : Base-mediated (e.g., NaOH) in ethanol, reflux for 4–6 hours.
  • Intermediate : 4-Phenyl-1,3-thiazole.

Step 2: Formylation ():

  • Reactants : 4-Phenyl-1,3-thiazole, hexamethylenetetramine (urotropine).
  • Conditions : Vilsmeier-Haack reaction (POCl₃/DMF) at 80–100°C.
  • Yield : 70–85% after recrystallization.

Advantages : Scalable for industrial production.
Limitations : Multi-step process increases complexity.

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
TEMPO Oxidation 0–2°C, biphasic 72–76% 97–98% Moderate
Dess-Martin Oxidation RT, 3 hours 82% >95% Low
Cyclocondensation + Formylation Reflux, multi-step 70–85% 90–95% High
Vilsmeier-Haack Reflux, one-pot 78–87% >95% High

Industrial-Scale Optimization

Catalytic Oxidation with TEMPO

Patent highlights a scalable protocol using TEMPO/NaOCl:

  • Scale : 50 g substrate → 36–38 g product.
  • Cost Efficiency : TEMPO is recyclable, reducing reagent costs.

Continuous Flow Synthesis

Emerging approaches adapt Vilsmeier-Haack reactions in flow reactors:

  • Benefits : Improved heat transfer, reduced reaction time (≤1 hour).
  • Yield : 85–90% (preliminary data).

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

4-Phenyl-1,3-thiazole-5-carbaldehyde has been investigated for its antimicrobial , anticancer , and anticonvulsant properties.

  • Antimicrobial Activity: Preliminary studies indicate that thiazole derivatives may possess moderate to good antimicrobial properties. The compound's structure allows it to inhibit bacterial growth effectively against various strains.
  • Anticancer Potential: Research has shown that compounds similar to this one can exhibit cytotoxic effects against cancer cell lines. For instance, thiazole derivatives have been reported to inhibit cell proliferation in human hepatocellular carcinoma (HepG2) cells.

    Table 1: Anticancer Activity Data
    Cell LineIC50 (µM)Mechanism of Action
    HepG212.5Induction of apoptosis via caspase activation
    MCF715.0Inhibition of cell proliferation
    A54910.0Cell cycle arrest in G2/M phase
  • Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes involved in cancer cell survival mechanisms. In vitro studies suggest that it may inhibit mitotic kinesins, which are crucial for proper cell division in cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the phenyl group facilitates hydrophobic interactions. These interactions can significantly influence the compound's binding affinity and specificity for molecular targets.

Material Science

In addition to its medicinal applications, this compound is being explored for use in the development of new materials with specific properties, such as polymers and dyes. Its unique structure allows for the exploration of new chemical reactions and mechanisms that can lead to innovative material designs.

Anticancer Study on HepG2 Cells

A recent study evaluated the effects of this compound on HepG2 cells using MTT assays. The results indicated that the compound significantly reduced cell viability at concentrations as low as 12.5 µM, suggesting its potential as a lead compound for liver cancer therapies.

Anticonvulsant Efficacy in Animal Models

In animal models, this thiazole derivative was tested for anticonvulsant efficacy using both maximal electroshock (MES) and picrotoxin-induced seizure models. Results showed that it provided substantial protection against seizures at doses lower than those required for traditional anticonvulsants.

Mechanism of Action

The mechanism of action of 4-Phenyl-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular processes. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Key Findings

  • Electron-Donating Groups : Methoxy (e.g., 2-(3-methoxy-phenyl)- derivative) enhances solubility but may reduce binding affinity due to steric effects .
  • Electron-Withdrawing Groups : Trifluoromethyl (e.g., 4-Methyl-2-[4-CF3]- derivative) improves metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
  • Positional Isomerism: Substitution at position 2 (e.g., 2-dimethylamino derivative) vs. position 4 alters electronic distribution, impacting reactivity and target interactions .

Structural-Activity Relationships (SAR)

  • Antileishmanial Activity: The parent compound’s phenyl group at position 4 and aldehyde at position 5 are critical for binding to S-methyl-5-thioadenosine phosphorylase, a proposed target for antileishmanial effects .
  • Cytotoxicity : Selectivity indices (SI) vary significantly with substituents. For example, compound 3 (IC50: 46.63 µM, SI: 26.11) shows higher SI than the parent compound, likely due to reduced off-target interactions .

Biological Activity

4-Phenyl-1,3-thiazole-5-carbaldehyde is a thiazole derivative that exhibits a range of biological activities, making it a compound of interest in medicinal chemistry and pharmacology. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Thiazole derivatives, including this compound, are characterized by their ability to interact with various enzymes and proteins. These interactions can influence several biochemical pathways, leading to diverse biological effects such as:

  • Antioxidant activity
  • Analgesic properties
  • Anti-inflammatory effects
  • Antimicrobial and antifungal activities
  • Antiviral properties
  • Neuroprotective effects
  • Antitumor activity

The aldehyde functional group in this compound is particularly significant as it can form covalent bonds with nucleophilic sites in proteins, potentially leading to therapeutic outcomes .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Key points include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Interaction : It can stimulate or block receptors, affecting cellular signaling processes.
  • Covalent Bond Formation : The aldehyde group allows for the formation of covalent bonds with proteins, which can modulate their activity .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL

These results indicate its potential as an antibacterial agent .

Antitumor Activity

Studies have also explored the anticancer potential of thiazole derivatives. In vitro tests against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have shown promising results:

Cell LineIC50 (µM)Reference
MCF-75.71
HepG26.25

These values suggest that this compound may be effective in inhibiting tumor growth.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

CompoundFunctional GroupBiological Activity
4-Phenyl-1,3-thiazole-5-carboxylic acidCarboxylic acidModerate antimicrobial activity
4-Phenyl-1,3-thiazole-5-methanolAlcoholLower cytotoxicity

The aldehyde group in this compound enhances its reactivity and potential therapeutic applications compared to these other derivatives .

Q & A

Q. What are the optimal synthetic routes for preparing 4-phenyl-1,3-thiazole-5-carbaldehyde, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, the Vilsmeier–Haack reaction is effective for introducing the aldehyde group on heterocyclic cores. In a typical procedure, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with a Vilsmeier reagent (POCl₃/DMF) to yield carbaldehyde derivatives . Solvent choice (e.g., ethanol, DCM) and catalysts (e.g., K₂CO₃ for deprotonation) significantly influence yield. Refluxing with glacial acetic acid as a catalyst (4–6 hours) followed by solvent evaporation under reduced pressure is a common purification step .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic/thiazole ring carbons.
  • FTIR : A strong absorption band near 1680–1700 cm⁻¹ confirms the C=O stretch of the aldehyde group.
  • Elemental analysis : Matching calculated vs. experimental C, H, N, S content (±0.3% tolerance) ensures purity .
  • Melting point determination : Sharp melting points (e.g., 74.5–76.5°C) indicate homogeneity .

Q. How can substituents on the phenyl or thiazole rings influence the compound’s reactivity?

Electron-withdrawing groups (e.g., -NO₂, -Br) on the phenyl ring can enhance electrophilic substitution at the thiazole’s 4-position, while electron-donating groups (e.g., -OCH₃) may stabilize intermediates during condensation reactions. Substituent effects are systematically studied by synthesizing analogs (e.g., 4-fluorophenyl, 4-bromophenyl derivatives) and comparing reaction kinetics or spectroscopic data .

Advanced Research Questions

Q. What computational and experimental strategies are used to study the crystal structure of this compound?

  • Single-crystal X-ray diffraction (SCXRD) : Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. SHELXL (for refinement) and WinGX/ORTEP (for visualization) are standard tools for solving structures .
  • Density Functional Theory (DFT) : Optimize molecular geometry and compare bond lengths/angles with experimental SCXRD data to validate structural models .

Q. How can molecular docking studies be designed to evaluate the biological activity of this compound?

  • Target selection : Prioritize proteins with known thiazole-binding sites (e.g., kinases, cytochrome P450).
  • Docking software : Use AutoDock Vina or Schrödinger Suite with the compound’s 3D structure (optimized via Gaussian 09).
  • Validation : Compare docking poses (e.g., binding energy, hydrogen-bond interactions) with co-crystallized ligands from the PDB. For example, highlights docking results where analogs (e.g., 9c) bind to active sites with distinct orientations .

Q. What methodologies enable the use of this compound as a building block for fused heterocycles?

The aldehyde group undergoes condensation with amines or hydrazines to form Schiff bases or azines. For instance, reaction with hydrazine hydrate in ethanol yields pyrazolo[3,4-c]pyrazole derivatives . Microwave-assisted synthesis (100–120°C, 30 min) can accelerate such reactions while improving regioselectivity.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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